molecular formula C7H16ClNO B2426031 5,5-Dimethylpiperidin-3-ol hydrochloride CAS No. 100868-99-3

5,5-Dimethylpiperidin-3-ol hydrochloride

Cat. No.: B2426031
CAS No.: 100868-99-3
M. Wt: 165.66
InChI Key: PVNKFLCYVZGZQJ-UHFFFAOYSA-N
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Description

5,5-Dimethylpiperidin-3-ol hydrochloride: is a chemical compound with the molecular formula C7H16ClNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its stability and is widely used in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethylpiperidin-3-ol hydrochloride typically involves the reaction of 5,5-Dimethylpiperidin-3-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethylpiperidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different amines or alcohols.

    Substitution: The compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines .

Scientific Research Applications

Chemistry: 5,5-Dimethylpiperidin-3-ol hydrochloride is used as a stable free radical scavenger in various chemical reactions. It is also employed as an intermediate in the synthesis of other complex organic compounds.

Biology: In biological research, this compound is used to study the effects of free radicals on biological systems. It helps in understanding the mechanisms of oxidative stress and its impact on cellular functions.

Medicine: Its stability and reactivity make it a valuable tool in drug design and development.

Industry: In industrial applications, this compound is used in the production of polymers and other materials. It serves as a stabilizer and additive in various industrial processes.

Mechanism of Action

The mechanism of action of 5,5-Dimethylpiperidin-3-ol hydrochloride involves its ability to scavenge free radicals. It interacts with reactive oxygen species, neutralizing them and preventing oxidative damage to cells and tissues. This compound targets molecular pathways involved in oxidative stress, thereby protecting biological systems from damage.

Comparison with Similar Compounds

  • 3,5-Dimethylpiperidin-4-ol hydrochloride
  • 4,4-Dimethylpiperidin-3-ol hydrochloride
  • 2,2-Dimethylpiperidin-3-ol hydrochloride

Comparison: Compared to these similar compounds, 5,5-Dimethylpiperidin-3-ol hydrochloride is unique due to its specific substitution pattern on the piperidine ring. This unique structure contributes to its stability and reactivity, making it a preferred choice in various applications.

Properties

IUPAC Name

5,5-dimethylpiperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2)3-6(9)4-8-5-7;/h6,8-9H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNKFLCYVZGZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CNC1)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100868-99-3
Record name 5,5-dimethylpiperidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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